molecular formula C10H11NO2S B068636 3-(N-methylanilino)-3-sulfanylidenepropanoic acid CAS No. 172896-85-4

3-(N-methylanilino)-3-sulfanylidenepropanoic acid

Cat. No.: B068636
CAS No.: 172896-85-4
M. Wt: 209.27 g/mol
InChI Key: UJFNRZZXUOVFAB-UHFFFAOYSA-N
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Description

[N-Methyl-N-phenylthiocarbamoyl]acetic acid is an organic compound that belongs to the class of thiocarbamoyl derivatives This compound is characterized by the presence of a thiocarbamoyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N-Methyl-N-phenylthiocarbamoyl]acetic acid typically involves the reaction of N-methyl-N-phenylthiocarbamoyl chloride with acetic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride, which facilitates the formation of the thiocarbamoyl chloride intermediate.

Industrial Production Methods

On an industrial scale, the production of [N-Methyl-N-phenylthiocarbamoyl]acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[N-Methyl-N-phenylthiocarbamoyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiocarbamoyl group to corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

[N-Methyl-N-phenylthiocarbamoyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [N-Methyl-N-phenylthiocarbamoyl]acetic acid involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-phenylthiocarbamoyl chloride: A precursor in the synthesis of [N-Methyl-N-phenylthiocarbamoyl]acetic acid.

    N-Methyl-N-phenylthiocarbamoyl methyl ester: A structurally related compound with similar reactivity.

    N-Methyl-N-phenylthiocarbamoyl ethyl ester: Another related compound used in similar applications.

Uniqueness

[N-Methyl-N-phenylthiocarbamoyl]acetic acid is unique due to its specific combination of a thiocarbamoyl group and an acetic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiocarbamoyl derivatives.

Properties

CAS No.

172896-85-4

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

3-(N-methylanilino)-3-sulfanylidenepropanoic acid

InChI

InChI=1S/C10H11NO2S/c1-11(9(14)7-10(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)

InChI Key

UJFNRZZXUOVFAB-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=S)CC(=O)O

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)CC(=O)O

Synonyms

Propanoic acid, 3-(methylphenylamino)-3-thioxo-

Origin of Product

United States

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